molecular formula C12H14ClNO3 B5030228 N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide

Cat. No.: B5030228
M. Wt: 255.70 g/mol
InChI Key: MSGWAFJUYHYVOS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to an oxolane-2-carboxamide moiety

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with oxolane-2-carboxamide under appropriate conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, which can inhibit their activity. This inhibition is often due to the presence of the carboxamide moiety, which interacts with the active sites of the target molecules . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolane-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGWAFJUYHYVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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